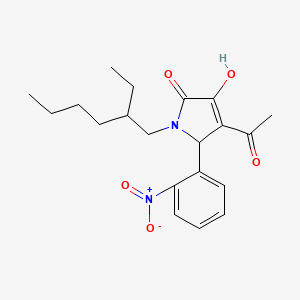![molecular formula C14H13NO5 B11048829 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate is an organic compound that features a pyrrole-2,5-dione (maleimide) moiety linked to a phenoxyethyl acetate group. This compound is notable for its unique structural characteristics, which include an activated double bond and an imide group, making it a valuable synthon in organic synthesis and a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate typically involves the reaction of 4-aminophenol with maleic anhydride to form the intermediate maleamic acid. This intermediate is then cyclized to yield the maleimide derivative. The final step involves the esterification of the phenolic hydroxyl group with acetic anhydride to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are critical in scaling up the synthesis while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Addition: The activated double bond in the maleimide moiety readily participates in nucleophilic addition reactions.
Cycloaddition: The compound can undergo Diels-Alder reactions due to the presence of the electron-deficient double bond.
Polymerization: The maleimide group facilitates polymerization and copolymerization with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, dienes for cycloaddition, and radical initiators for polymerization. Typical reaction conditions involve moderate temperatures (25-80°C) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
Scientific Research Applications
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate involves its interaction with biological macromolecules. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction is crucial in its biological activities, such as anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylacetic acid
Uniqueness
Compared to these similar compounds, 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate is unique due to the presence of the phenoxyethyl acetate group, which imparts distinct chemical reactivity and biological properties. This structural variation enhances its versatility in synthetic applications and its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H13NO5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H13NO5/c1-10(16)19-8-9-20-12-4-2-11(3-5-12)15-13(17)6-7-14(15)18/h2-7H,8-9H2,1H3 |
InChI Key |
NFIONQDYUGPQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)
![ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048752.png)
![N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)
![6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11048769.png)

![4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11048799.png)
![methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048800.png)
![3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048802.png)
![methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048810.png)

![Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate](/img/structure/B11048821.png)
![3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048836.png)
![4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11048837.png)
![N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11048840.png)
